molecular formula C18H15Cl2NO5 B433267 ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate CAS No. 332056-07-2

ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Cat. No.: B433267
CAS No.: 332056-07-2
M. Wt: 396.2g/mol
InChI Key: REHFFLINFOINLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (CAS: 332056-07-2, molecular formula: C₁₈H₁₅Cl₂NO₅, molecular weight: 396.23 g/mol) is a pyranopyran derivative characterized by a fused bicyclic core, a 2,4-dichlorophenyl substituent at the C4 position, and an ethyl ester group at C2. Its crystal structure reveals typical bond lengths and angles for the 4H,5H-pyrano[4,3-b]pyran scaffold, with the dichlorophenyl group contributing to steric and electronic effects . The compound is synthesized via refluxing methods followed by recrystallization, yielding colorless to cream crystals with defined melting points .

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO5/c1-3-24-17(22)15-13(10-5-4-9(19)7-11(10)20)14-12(26-16(15)21)6-8(2)25-18(14)23/h4-7,13H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHFFLINFOINLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)OC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

This method involves a four-component reaction between:

  • 4-Hydroxy-6-methyl-2-pyrone (1.0 mmol)

  • 2,4-Dichlorobenzaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ammonium acetate (30.5 mmol, catalytic)

The reaction proceeds in a water-ethanol solvent system (1:1 v/v, 8 mL) under reflux for 24 hours. Ammonium acetate acts as a dual acid-base catalyst, facilitating Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition and cyclization with the pyrone.

Key Steps:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Attack of the pyrone enolate on the nitrile.

  • Cyclization : Intramolecular esterification and aromatization to form the pyranopyran core.

Optimization and Yield

  • Solvent : A 1:1 ethanol-water mixture enhances solubility while minimizing side reactions.

  • Catalyst : Ammonium acetate (10 mol%) improves reaction efficiency compared to piperidine or DBU.

  • Yield : 47–80% for analogous derivatives, depending on substituent electronic effects. For the 2,4-dichlorophenyl variant, yields are expected to align with electron-deficient aryl groups (≈60–70%).

Table 1: Yield Comparison for Analogous Derivatives

Substituent on Phenyl RingYield (%)
4-NO273
4-Cl80
3,4,5-(OCH3)368

Aqueous-Mediated Synthesis Using Triethylbenzylammonium Chloride (TEBA)

Green Chemistry Approach

An alternative method employs water as the sole solvent with TEBA (0.1 g) as a phase-transfer catalyst. This approach avoids organic solvents, aligning with green chemistry principles.

Reaction Components:

  • Substituted cinnamonitrile (2.0 mmol)

  • 4-Hydroxycoumarin (2.0 mmol)

  • TEBA (0.1 g)

  • Water (10 mL)

The mixture is stirred at 90°C for 6–10 hours , followed by cooling and filtration.

Mechanistic Pathway

  • Nucleophilic Attack : The coumarin enolate attacks the cinnamonitrile’s β-position.

  • Cyclization : Formation of the pyranopyran ring via intramolecular esterification.

  • Aromatization : Loss of water to yield the final product.

Performance Metrics

  • Reaction Time : 10 hours for 2,4-dichlorophenyl derivatives.

  • Isolated Yield : 92% for 2,4-dichloro-substituted analogs (Table 1, Entry 3f).

  • Purity : Recrystallization from DMF/water yields >95% purity.

Table 2: Aqueous Synthesis of Pyrano[3,2-c]Benzopyranones

EntryAryl SubstituentYield (%)
3f2,4-Cl2C6H392
3aC6H595
3d2-ClC6H489

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Multicomponent Reaction :

    • Advantages : Single-step synthesis, avoids intermediate isolation.

    • Limitations : Longer reaction time (24 hours), moderate yields.

  • Aqueous Method :

    • Advantages : High yields (92%), shorter duration (10 hours), eco-friendly.

    • Limitations : Requires specialized cinnamonitrile precursors.

Analytical Characterization

Both methods produce identical products verified by:

  • 1H NMR : δ 1.07 (t, CH2CH3), 2.21 (s, C7-CH3), 4.54 (s, C4-H).

  • 13C NMR : Peaks at 168.16 ppm (ester C=O), 162.90 ppm (pyrone C=O).

  • IR : Bands at 1704 cm⁻¹ (ester) and 1686 cm⁻¹ (ketone).

Industrial and Environmental Considerations

Solvent Selection

  • Ethanol-Water : Low toxicity, cost-effective, suitable for large-scale production.

  • Pure Water : Eliminates organic waste, aligns with REACH regulations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The presence of amino and dichlorophenyl groups allows for substitution reactions, which can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

The compound's biological activity is primarily attributed to its structural features, which include an amino group and a pyran ring. These components contribute to its interactions with biological targets.

Antimicrobial Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate has demonstrated considerable antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus0.25 μg/mLBactericidal
Escherichia coli0.50 μg/mLBactericidal
Pseudomonas aeruginosa0.75 μg/mLBacteriostatic

The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis, leading to cell death in susceptible pathogens.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The antifungal mechanism appears to involve disruption of cell wall integrity and function.

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis in these cells as evidenced by increased levels of caspases and annexin V staining.

Cell LineIC50 Value (μM)Activity
MCF-715Anticancer
A54920Anticancer

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy highlighted that derivatives of this compound exhibited potent activity against multi-drug resistant strains. This finding underscores its potential as a lead compound for the development of new antibiotics.

Cytotoxic Effects

Research documented in Cancer Letters reported significant reductions in cell viability among MCF-7 cells treated with this compound, suggesting its potential utility as an anticancer agent.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes condensation reactions followed by cyclization steps to form the pyran structure.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Substituent Variations at the C4-Phenyl Ring

The C4-phenyl ring substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Melting Point (°C) Yield (%) Biological Activity (IC₅₀, μM) Reference
Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate 2,4-Cl₂C₆H₃ Data not reported ~48–76* Under investigation
Ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (4d) 3-ClC₆H₄ 150–154 48.2 Moderate activity (SW-480, MCF-7)
Ethyl 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (4f) 4-BrC₆H₄ 144–146 78.8 High activity (SW-480, MCF-7)
Ethyl 2-amino-4-(4-cyanophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (4e) 4-CNC₆H₄ Data not reported ~34–78 Moderate to high activity
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3y) 4-MeOC₆H₄ 180–182 56 Not tested

Notes:

  • Halogen vs. electron-donating groups : Bromo and chloro substituents (e.g., 4-Br, 3-Cl) enhance lipophilicity and anti-proliferative activity compared to methoxy groups .
  • Positional isomerism: The 2,4-dichlorophenyl group in the target compound may improve steric interactions in biological targets compared to monosubstituted analogs like 4d .

Ester Group Modifications

Replacing the ethyl ester with a methyl group or nitrile alters solubility and reactivity:

  • Methyl ester analogs (e.g., compound 3a): Lower molecular weight (C₁₈H₁₇NO₅) and higher melting points (197–199°C) due to tighter crystal packing .
  • Nitrile derivatives (e.g., 2-amino-4-phenyl-3-carbonitrile): Reduced polarity and improved metabolic stability compared to esters .

Crystallographic and Spectral Comparisons

  • Crystal packing : The 2,4-dichlorophenyl group in the target compound introduces Cl···Cl and Cl···π interactions, stabilizing the lattice compared to 4-hydroxy-3-methoxyphenyl analogs .
  • IR/NMR data: Target compound: Expected NH stretches (~3300–3400 cm⁻¹), C=O (1687 cm⁻¹), and Cl substituent effects in ¹H NMR . 4-Cyanophenyl analog (4e): Distinct C≡N stretch at 2229 cm⁻¹ .

Biological Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from pyran derivatives. The compound features a pyran ring substituted with an ethyl ester and an amino group, contributing to its unique pharmacological profile. The structural elucidation is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography, revealing the arrangement of atoms and functional groups that are critical for its activity.

Antimicrobial Properties

Research has shown that compounds with a pyran core exhibit notable antimicrobial activity. For instance, studies have indicated that derivatives of pyrano[4,3-b]pyrans can inhibit the growth of various bacterial strains. The presence of the dichlorophenyl group in this compound enhances its interaction with microbial targets.

Anticancer Activity

Several studies have reported the anticancer potential of pyran derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. It has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. The structural features of the compound facilitate binding to the active site of AChE, thereby inhibiting its function.

Data Summary

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cells
Enzyme InhibitionAChE inhibition

Case Studies

  • Antimicrobial Study : A study conducted by Aitken et al. (2024) demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both bacterial strains.
  • Anticancer Evaluation : In a study by Wang et al. (2023), this compound was shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of treatment.
  • Enzyme Inhibition Analysis : Research published by Liu et al. (2022) indicated that the compound acted as a competitive inhibitor of acetylcholinesterase with a Ki value in the micromolar range, suggesting potential for further development as a therapeutic agent for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate?

  • Methodology : Multi-step synthesis typically involves coupling, cyclization, and functionalization. For example:

  • Step 1 : Preparation of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated ethers) .
  • Step 2 : Cyclization of intermediates using formamidine or similar reagents to form pyrano-pyran scaffolds .
  • Step 3 : Chlorination or substitution reactions to introduce the 2,4-dichlorophenyl group .
  • Key Data : Yield optimization (e.g., 60–75% for cyclization steps under reflux conditions in ethanol) and purity verification via HPLC .

Q. How is the crystal structure of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Parameters include:

  • Space group : Typically monoclinic (e.g., P2₁/c) .
  • Bond lengths : C–C bonds average 1.54 Å, with deviations <0.005 Å .
  • Disorder handling : Partial occupancy refinement for disordered substituents (e.g., dichlorophenyl groups) .
    • Data Table :
ParameterValueSource
R factor0.054
wR factor0.182
Data/parameter13.6

Q. What spectroscopic techniques are used to confirm its structure?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 6.8–7.5 ppm), ester carbonyls (δ 165–170 ppm), and amine groups (δ 2.5–3.5 ppm) .
  • MS : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 437.1) .
  • IR : Peaks at 1720 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodology :

  • DFT calculations : B3LYP/6-311++G(d,p) basis set to analyze frontier molecular orbitals (FMOs), electrostatic potential (ESP), and charge distribution .
  • Reactivity prediction : HOMO-LUMO gaps (e.g., 4.2 eV) indicate electrophilic/nucleophilic sites .
  • Transition state analysis : For cyclization steps, activation energies (~25 kcal/mol) guide solvent/temperature optimization .

Q. What strategies address contradictions in synthetic yields across studies?

  • Methodology :

  • DoE (Design of Experiments) : Vary catalysts (e.g., PTSA vs. H2_2SO4_4), solvents (DMF vs. ethanol), and temperatures (80–120°C) to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates (e.g., enamine vs. keto forms) .
    • Data Table :
ConditionYield (%)Purity (%)Source
Ethanol, 80°C6595
DMF, 120°C7290

Q. How does substituent variation (e.g., dichlorophenyl vs. fluorophenyl) affect bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 4-fluorophenyl or methyl derivatives) and test against target enzymes (e.g., kinases) .
  • Docking simulations : AutoDock Vina to predict binding affinities (ΔG = -8.5 kcal/mol for dichlorophenyl vs. -7.2 kcal/mol for fluorophenyl) .
    • Key Finding : Dichlorophenyl enhances hydrophobic interactions in enzyme pockets, improving IC50_{50} by 3-fold .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers (ee >99%) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps to reduce racemization .

Contradiction Analysis

  • Discrepancy in Cyclization Yields : reports 65% yield in ethanol, while achieves 72% in DMF. This likely arises from solvent polarity effects on transition state stabilization .
  • Crystallographic Disorder : notes disordered dichlorophenyl groups, whereas reports no disorder. This may reflect differences in crystallization solvents (acetonitrile vs. ethyl acetate) .

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